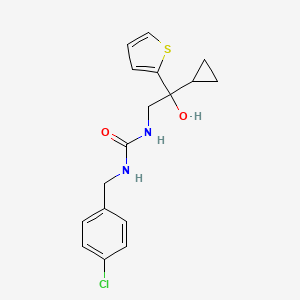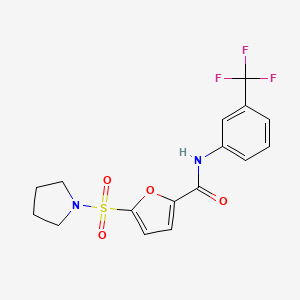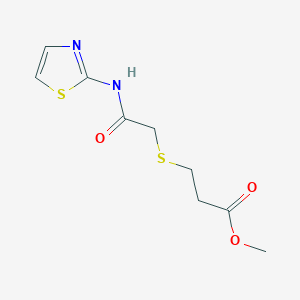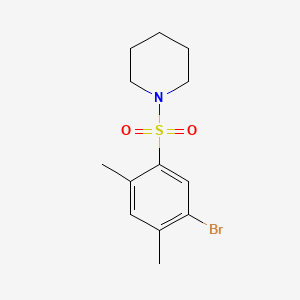![molecular formula C18H13FN6OS B2917811 N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868968-55-2](/img/structure/B2917811.png)
N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide” appears to be a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a sulfanyl group (-SH), and aromatic rings (phenyl and pyridinyl groups). The presence of a fluorine atom indicates that it might have some interesting chemical properties.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, based on its structure, it’s likely that this compound could be synthesized through a series of reactions involving aromatic substitution, amide formation, and sulfur incorporation.Molecular Structure Analysis
The molecule contains several aromatic rings, which are likely to contribute to its stability. The presence of nitrogen atoms in the rings could also have interesting effects on the molecule’s electronic structure.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact reactions this compound would undergo. However, the presence of an amide group suggests it might participate in hydrolysis reactions under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of fluorine, nitrogen, and sulfur atoms, as well as multiple aromatic rings, suggests that this compound could have unique properties, but without specific data, it’s hard to say more.Applications De Recherche Scientifique
Anticancer Applications
Compounds related to the specified chemical structure have been modified and studied for their anticancer effects. For instance, alkylurea derivatives of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide have shown potent antiproliferative activities against human cancer cell lines. These modifications aimed at retaining antiproliferative activity while reducing toxicity, demonstrating potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Antimicrobial Screening
The synthesis and structural elucidation of derivatives with similar chemical frameworks have revealed their potential antimicrobial activities. These compounds have been tested for their in-vitro antibacterial, antifungal, and anti-tuberculosis activities, highlighting the broad pharmaceutical applications of such chemical structures (MahyavanshiJyotindra et al., 2011).
Antiasthma Agents
Research into triazolo[1,5-c]pyrimidines, a related chemical class, has identified several compounds as mediator release inhibitors, potentially useful as antiasthma agents. These findings suggest that similar compounds could be explored for their effects on human health, particularly in the treatment of asthma (Medwid et al., 1990).
Insecticidal Properties
Innovative heterocycles incorporating thiadiazole moieties have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research suggests that compounds with similar structures could be developed as novel insecticides, providing a new approach to pest management (Fadda et al., 2017).
Safety And Hazards
Without specific data, it’s hard to provide accurate information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in preliminary tests, it could be subject to further study to determine its potential applications.
Please note that this is a general analysis based on the structure of the compound, and the actual properties and behaviors of the compound could be different. For accurate information, specific studies on this compound would need to be conducted.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-13-5-1-2-6-14(13)21-16(26)11-27-17-8-7-15-22-23-18(25(15)24-17)12-4-3-9-20-10-12/h1-10H,11H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUOBAUKAGZUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

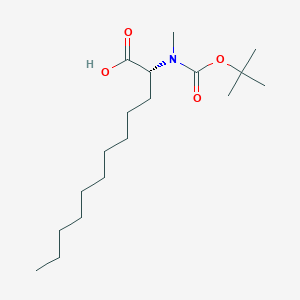
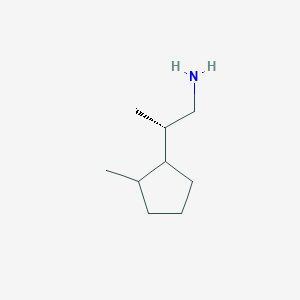
![Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B2917730.png)
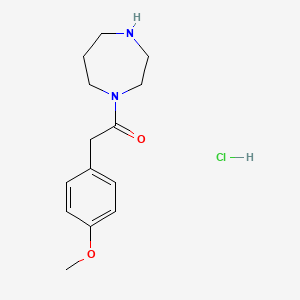
![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2917733.png)
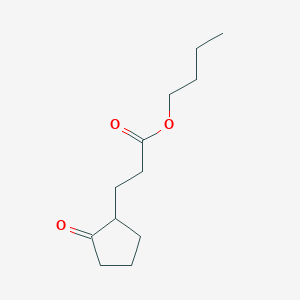
![2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2917736.png)
![(4-Ethoxyphenyl)-[4-(4-fluorophenyl)sulfonylquinolin-3-yl]methanone](/img/structure/B2917737.png)

![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)
